molecular formula C12H17N3O3 B2890457 3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2320227-12-9

3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2890457
M. Wt: 251.286
InChI Key: WNZKHDMFHXDETE-UHFFFAOYSA-N
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Description

“3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a compound that is part of a class of molecules that contain the imidazolidine-2,4-dione core . This core is found in a variety of biologically active compounds .


Synthesis Analysis

The synthesis of compounds with the imidazolidine-2,4-dione core can be achieved through a variety of methods. One such method involves the use of Knoevenagel condensation in a two- and three-way optimization of 3 and 4CR . Another method involves the use of a copper-catalyzed click reaction in the presence of a water-soluble ligand .


Molecular Structure Analysis

The molecular structure of “3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving “3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” can be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Cyclocondensation Reactions and Synthesis of Related Compounds

Research on cyclocondensation reactions of various compounds leading to imidazolidine-2,4-diones reveals the interest in synthesizing novel compounds with potential biological or chemical applications. For instance, cyclocondensation reactions involving methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with different reagents, resulting in imidazolidine-2,4-diones, indicate the versatility and chemical reactivity of these structures, potentially useful in synthesizing new drugs or materials with specific properties (Sokolov et al., 2013).

Hypoglycemic Activity and Drug Design

A study on the design, synthesis, and evaluation of hypoglycemic activity of a series of thiazolidine-2,4-diones underscores the significance of such compounds in developing treatments for conditions like diabetes. This research demonstrates the potential of imidazolidine-2,4-dione derivatives in medicinal chemistry, especially in creating drugs that can modulate biological pathways to treat metabolic diseases (Oguchi et al., 2000).

Fluorescent Organoboron Complexes

The synthesis of a new family of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties highlights another fascinating application of related compounds. These complexes exhibit strong fluorescence, suggesting their potential use in bioimaging, sensors, and other applications requiring fluorescent markers. The high quantum yield of these compounds, especially in aqueous solutions, makes them interesting candidates for further research in material science and biological imaging (Garre et al., 2019).

Euglycemic and Biological Activities

The discovery of novel thiazolidine-2,4-dione derivatives with euglycemic activities further underscores the therapeutic potential of these compounds. By modifying the structure of thiazolidine-2,4-diones, researchers have developed compounds that not only lower blood glucose levels but also affect insulin and triglyceride levels, indicating their potential in treating diabetes and related metabolic disorders (de Nanteuil et al., 1995).

Future Directions

The future directions for research on “3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” and similar compounds could involve further exploration of their biological activities and the development of new synthetic strategies . This could potentially lead to the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-[1-(cyclobutanecarbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-10-6-13-12(18)15(10)9-4-5-14(7-9)11(17)8-2-1-3-8/h8-9H,1-7H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZKHDMFHXDETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

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